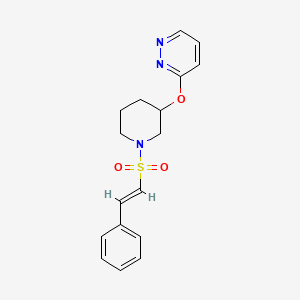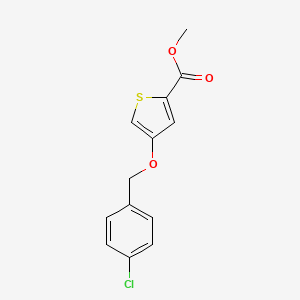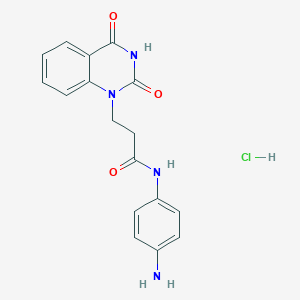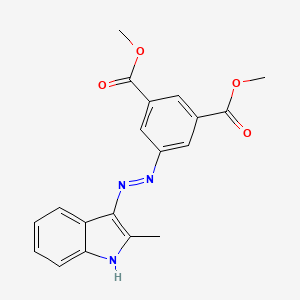
(E)-dimethyl 5-(2-(2-methyl-3H-indol-3-ylidene)hydrazinyl)isophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of chemicals known for their intricate molecular structures and potential for various chemical applications. Although specific studies directly on this compound are scarce, research on similar compounds provides insight into its potential characteristics and applications.
Synthesis Analysis
The synthesis of related compounds often involves multistep chemical reactions, starting from basic building blocks like isophthalates and hydrazines. For instance, the synthesis of dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate was achieved through esterification and reaction with methyl 2-chloropropionate, yielding a 60% product (W. Pen, 2014). Such processes might be relevant for synthesizing the target compound, highlighting the importance of optimizing reaction conditions for yield improvement.
Molecular Structure Analysis
Studies on similar molecules have utilized techniques like FT-IR, FT-Raman, NMR, and DFT calculations to characterize their structures (A. T. Alphonsa et al., 2016). These analyses provide insights into the vibrational frequencies, molecular orbitals, and electronic properties of the molecules, which are crucial for understanding the behavior and reactivity of (E)-dimethyl 5-(2-(2-methyl-3H-indol-3-ylidene)hydrazinyl)isophthalate.
Chemical Reactions and Properties
The chemical reactivity of compounds in this category can be inferred from their ability to undergo specific reactions, such as Claisen rearrangement or interactions with other chemical entities. For example, the reaction mechanisms and optical activity of related compounds have been studied, revealing SN1 processes (W. Pen, 2014).
Scientific Research Applications
Synthesis and Antibacterial Activities
Research involving dimethyl isophthalate derivatives has shown their effectiveness in generating compounds with significant antibacterial properties. For instance, the synthesis of 1,3-Bis[3-N-acetyl-2-aryl-1,3,4oxadiazoline-5-yl]benzenes from dimethyl isophthalate through a series of reactions highlights their potential in developing new antibacterial agents. These derivatives exhibit notable efficacy against S. aureus, indicating their potential application in medical and pharmaceutical chemistry for addressing bacterial infections (De-jiang Li, Feijun Dan, Heqing Fu, 2008).
Environmental Degradation and Remediation
Studies on dimethyl phthalate esters (DMPEs), including dimethyl isophthalate, have been conducted to understand their environmental impact and degradation pathways. For example, research on the degradability of DMPEs by a Fusarium species isolated from mangrove sediment highlights the environmental persistence of these compounds and their potential for biodegradation. This work contributes to the broader understanding of pollution remediation and the ecological management of phthalate esters (Zhuhua Luo, K. Pang, J. Gu, R. Chow, L. Vrijmoed, 2009).
Applications in Materials Science
The development of novel materials utilizing dimethyl isophthalate derivatives has been explored, focusing on their incorporation into polymers and coordination complexes. For instance, the synthesis of new wholly aromatic polyesters containing a chiral pendent group demonstrates the versatility of these compounds in creating high-performance materials with potential applications in optoelectronics, biodegradable polymers, and as precatalysts for organic reactions. These materials exhibit good thermal stability and optical activity, making them suitable for a variety of advanced applications (S. Mallakpour, M. Kolahdoozan, 2007).
Gas Adsorption and Separation
Metal-organic frameworks (MOFs) synthesized using tetrazole-functionalized aromatic carboxylic acids, including derivatives related to dimethyl isophthalate, have shown promising results in gas adsorption and separation. These MOFs exhibit high selectivity and adsorption capacity for gases such as N2, H2, O2, and CO2, making them potential candidates for applications in gas storage, purification, and environmental remediation. The high CO2 adsorption capacity at room temperature, in particular, suggests their utility in addressing challenges related to greenhouse gas emissions and climate change (Shu-Ming Zhang, Ze Chang, Tong‐Liang Hu, X. Bu, 2010).
Mechanism of Action
properties
IUPAC Name |
dimethyl 5-[(2-methyl-1H-indol-3-yl)diazenyl]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-11-17(15-6-4-5-7-16(15)20-11)22-21-14-9-12(18(23)25-2)8-13(10-14)19(24)26-3/h4-10,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOLSFOOWQDBTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)N=NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-dimethyl 5-(2-(2-methyl-3H-indol-3-ylidene)hydrazinyl)isophthalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

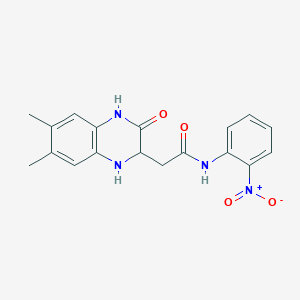

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2498579.png)
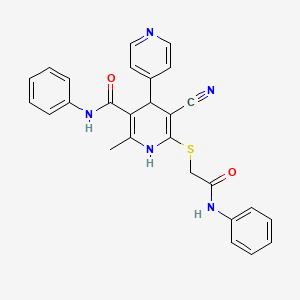

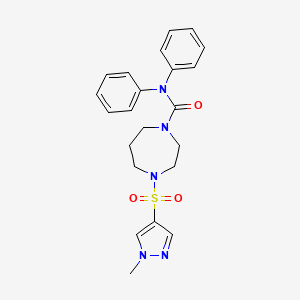
![6-isobutyl-3-(morpholinocarbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2498586.png)

![(1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2498588.png)
